molecular formula C10H14O2 B3384457 2-Methyl-2-phenoxypropan-1-ol CAS No. 55376-36-8

2-Methyl-2-phenoxypropan-1-ol

Cat. No. B3384457
CAS RN: 55376-36-8
M. Wt: 166.22 g/mol
InChI Key: NKDXWKRXGZNKFF-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

This compound was prepared in 94% yield by reduction of 2,2-dimethylphenoxyacetic acid with a 1 molar solution of borane-tetrahydrofuran in tetrahydrofuran (Aldrich Chemical Co.) using the procedure of N. M. Yoon et al, J. Org. Chem. 38, 2786 (1973).
Name
2,2-dimethylphenoxyacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1(C)[CH:12]=CC=C[CH:3]1[O:4]CC(O)=O.B.[O:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.O1CC[CH2:22][CH2:21]1>>[CH3:1][C:2]([O:15][C:19]1[CH:22]=[CH:21][CH:16]=[CH:17][CH:18]=1)([CH3:12])[CH2:3][OH:4] |f:1.2|

Inputs

Step One
Name
2,2-dimethylphenoxyacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(OCC(=O)O)C=CC=C1)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(CO)(C)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.